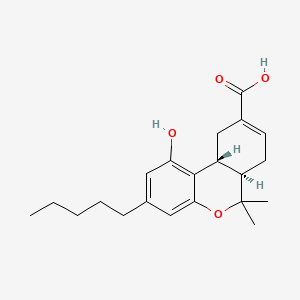

δ(8)-四氢大麻酚-11-酸

描述

Delta-8-tetrahydrocannabinol (Δ8-THC) is a structural isomer of the well-known active ingredient in cannabis products, Δ9-THC . It is a psychoactive substance that is known to be less potent but chemically similar to Δ9-THC . It’s sometimes called Δ9-THC’s nicer younger sibling . Delta-8 THC may provide much of the experiential benefits of Δ9-THC, such as relaxation, euphoria, and pain relief, with fewer adverse effects .

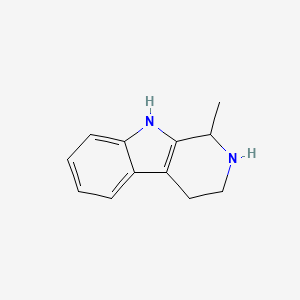

Synthesis Analysis

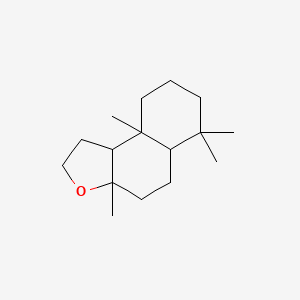

Delta-8 THC is synthesized from CBD by a ring closure reaction often involving harsh reaction conditions . As with many organic syntheses, it is prone to side reactions . A mechanism for the synthesis of Δ8-THC and Δ9-THC from CBD in dry toluene under an inert atmosphere using boron trifluoride (BF3)-dietherate as an acid catalyst at -10 - 0°C has been proposed .Molecular Structure Analysis

Delta-8 THC is a psychoactive and intoxicating cannabinoid that is synthetically produced as a byproduct from CBD or delta-9 THC . Consumption often leads to a more mild “high” than delta-9 THC with less accompanying anxiety .Chemical Reactions Analysis

Delta-8 THC is synthesized from CBD by a ring closure reaction often involving harsh reaction conditions . As with many organic syntheses, it is prone to side reactions . A recent mass spectrometry-based analysis of (Δ-8 THC) products reported finding a number of unknown impurities in these products .科学研究应用

色谱分析技术

δ(8)-四氢大麻酚-11-酸已在分析化学领域得到研究,特别是在色谱分析中。Karlsson 和 Roos(1984 年)开发了一种使用液相色谱和带有电子捕获检测的气相色谱法测定尿液中 δ 9-四氢大麻酚-11-酸 (THC-11-酸) 的方法。该方法将 δ 8-四氢大麻酚-11-酸作为内标,显示出检出限约为 20 ng/ml,尿液中 δ 9-四氢大麻酚-11-酸浓度为 90 ng/ml 时,精密度为 8% (Karlsson 和 Roos,1984 年)。

代谢研究

δ(8)-四氢大麻酚-11-酸也已用于代谢研究。Watanabe 等人(1980 年)比较了 Δ8-四氢大麻酚 (Δ8-THC) 及其代谢物(包括 Δ8-四氢大麻酚-11-酸)在小鼠中的药理作用。他们发现,虽然 Δ8-四氢大麻酚-11-酸失去了其触麻性和体温过低作用,但以 10 mg/kg i.v. 的剂量略微延长了戊巴比妥诱导的睡眠时间。这些结果表明,Δ8-四氢大麻酚-11-酸和其他代谢物与其母体化合物 Δ8-THC 相比,可能具有不同的药理特性 (Watanabe 等人,1980 年)。

与药物代谢酶系统的相互作用

Watanabe 等人(1981 年)研究了 δ 8-四氢大麻酚 (δ 8-THC) 及其代谢物(包括 δ 8-四氢大麻酚-11-酸)与肝微粒体药物代谢酶系统的体外和体内相互作用。这项研究深入了解了大麻素及其代谢物与肝脏药物代谢途径相互作用的方式,可能影响其他药物的药代动力学 (Watanabe 等人,1981 年)。

作用机制

属性

IUPAC Name |

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-4-5-6-7-13-10-17(22)19-15-12-14(20(23)24)8-9-16(15)21(2,3)25-18(19)11-13/h8,10-11,15-16,22H,4-7,9,12H2,1-3H3,(H,23,24)/t15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXXAQFMAFTSRU-HZPDHXFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@H]3C(OC2=C1)(C)C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30960300 | |

| Record name | 1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39690-06-7 | |

| Record name | Δ8-THC-11-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39690-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta(6)-Tetrahydrocannabinol-7-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039690067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-6,6-dimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30960300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CARBOXY-11-NOR-.DELTA.-8-TETRAHYDROCANNABINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/685ZU7K3SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

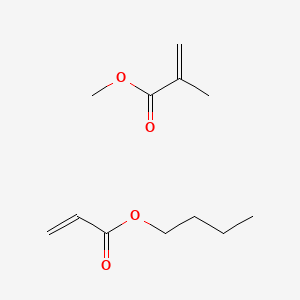

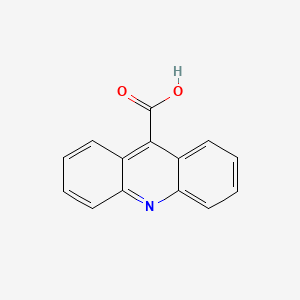

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

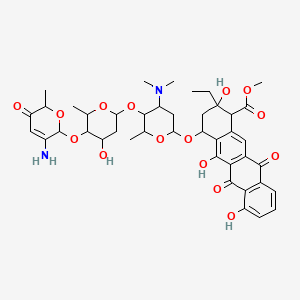

Q1: How is delta(8)-tetrahydrocannabinol-11-oic acid formed in the body?

A: Delta(8)-tetrahydrocannabinol-11-oic acid is a major metabolite of delta(8)-tetrahydrocannabinol (delta(8)-THC) produced through a two-step oxidation process in the liver. First, delta(8)-THC is hydroxylated at the 11th carbon atom by cytochrome P450 enzymes, primarily the IIC11 isoform [, ]. This forms 11-hydroxy-delta(8)-tetrahydrocannabinol, which is further oxidized to delta(8)-tetrahydrocannabinol-11-oic acid [, ].

Q2: What is the significance of cytochrome P450 IIC11 in the metabolism of delta(8)-THC?

A: Research shows that among various cytochrome P450 isozymes, IIC11 exhibits the highest catalytic activity in converting 11-oxo-delta(8)-tetrahydrocannabinol to delta(8)-tetrahydrocannabinol-11-oic acid []. Additionally, antibodies targeting IIC11 significantly inhibit this conversion in rat liver microsomes, suggesting its prominent role in delta(8)-THC metabolism [].

Q3: Does delta(8)-tetrahydrocannabinol-11-oic acid interact with drug-metabolizing enzymes?

A: Research indicates that delta(8)-tetrahydrocannabinol-11-oic acid, along with delta(8)-THC and its other metabolites, can bind to cytochrome P450 enzymes in mouse liver microsomes, albeit with lower affinity compared to delta(8)-THC itself []. While it stimulates NADPH oxidation, indicating interaction with the enzyme system, its overall effect on specific drug-metabolizing enzymes requires further investigation [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B1205196.png)

![3,4a-Dichloro-10a-[(3-chloro-2,2-dimethyl-6-methylidenecyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione](/img/structure/B1205204.png)